molecular formula C29H33NO7 B1249008 Faurine

Faurine

Cat. No. B1249008
M. Wt: 507.6 g/mol
InChI Key: FSJKQGGXOQBDIY-IBGZPJMESA-N
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Description

Faurine is a natural product found in Thalictrum urbainii with data available.

Scientific Research Applications

Chemical Properties and Structure

Faurine, a novel benzyl-aporphine dimer, was identified in Thalictrum fauriei, alongside its O-methyl ether derivative. These compounds are notable for their unique diphenyl ether linkage at C-1 of the aporphine skeleton. Faurine does not undergo Hofmann degradation but can form a chiral phenanthrene product under specific conditions, highlighting its unique chemical behavior and potential for further chemical and pharmacological studies (S. S. Lee & R. W. Doskotch, 1996).

properties

Product Name

Faurine

Molecular Formula

C29H33NO7

Molecular Weight

507.6 g/mol

IUPAC Name

[2-[[(6aS)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-yl]oxy]-4,5-dimethoxyphenyl]methanol

InChI

InChI=1S/C29H33NO7/c1-30-10-9-17-12-24(35-5)29(37-21-14-23(34-4)22(33-3)13-18(21)15-31)27-25(17)19(30)11-16-7-8-20(32-2)28(36-6)26(16)27/h7-8,12-14,19,31H,9-11,15H2,1-6H3/t19-/m0/s1

InChI Key

FSJKQGGXOQBDIY-IBGZPJMESA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5CO)OC)OC)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)OC5=CC(=C(C=C5CO)OC)OC)OC

synonyms

faurine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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